molecular formula C8H5ClF2O B1661966 2-Chloro-1-(3,4-difluorophenyl)ethanone CAS No. 51336-95-9

2-Chloro-1-(3,4-difluorophenyl)ethanone

Cat. No.: B1661966
CAS No.: 51336-95-9
M. Wt: 190.57 g/mol
InChI Key: VMEDAWUIKFAFJQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of the anticoagulant drug ticagrelor . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable building block in organic synthesis.

Mechanism of Action

Target of Action

2-Chloro-1-(3,4-difluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds . It’s primarily targeted by enzymes such as ketoreductases (KREDs) and carbonyl reductases (LsCR) for biotransformation .

Mode of Action

The compound interacts with its target enzymes through a reduction process. For instance, a ketoreductase KR-01 was found to transform this compound into a chiral alcohol . Similarly, carbonyl reductase LsCR has been modified to synthesize (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate of the anticoagulant drug ticagrelor .

Biochemical Pathways

The compound is involved in the enzymatic reduction pathway, where it is transformed into a chiral alcohol. This process is catalyzed by enzymes like KREDs and LsCR . The resulting chiral alcohol is a crucial intermediate in the synthesis of pharmaceutical compounds.

Result of Action

The result of the compound’s action is the production of a chiral alcohol, which is a vital intermediate for the synthesis of pharmaceutical compounds . This transformation is a crucial step in the production of drugs like ticagrelor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the enzymatic reduction of the compound is often performed under inert gas at 2-8°C . Additionally, the use of deep eutectic solvents as co-solvents has been found to enhance the bioreductive production of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone typically involves the chlorination of 3,4-difluoroacetophenone. One common method includes the reaction of 3,4-difluoroacetophenone with thionyl chloride (SOCl2) under reflux conditions . This reaction proceeds with the substitution of the acetyl group by a chloro group, yielding the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3,4-difluorophenyl)ethanone is unique due to the presence of both chloro and difluoro substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals like ticagrelor .

Properties

IUPAC Name

2-chloro-1-(3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEDAWUIKFAFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368434
Record name 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone
Source EPA DSSTox
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Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51336-95-9
Record name 2-Chloro-1-(3,4-difluorophenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3,4-difluorophenyl)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone
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Record name 2-chloro-1-(3,4-difluorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

Aluminium trichloride (210.2 g) was added to 1,2-difluorobenzene (200.0 g) at room temperature. The obtained slurry was heated to 50° C., then chloroacetyl chloride (198.0 g) was added over 50 minutes. The reaction mixture was stirred for an additional 60 minutes, then added slowly to a mixture of ice (786.0 g), water (196.0 g) and 37 wt % hydrochloric acid (297.0 g), during the addition the temperature was kept below 60° C. After the addition, the reaction mixture was heated to 60° C. and the layers separated. The organic layer was washed twice with a 20 w/v % sodium chloride solution (200.0 mL). 2-Chloro-1-(3,4-difluorophenyl)ethanone (270.2 g) was obtained by vacuum distillation of the organic layer.
Quantity
210.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
786 g
Type
reactant
Reaction Step Three
Quantity
297 g
Type
reactant
Reaction Step Three
Name
Quantity
196 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,2-Difluorobenzene (150 g) and aluminium chloride (156 g) were charged in a round bottom flask. The reaction mixture is heated to about 60° C. followed by slow addition of chloroacetyl chloride (105 mL) over a period of 1 hour at the same temperature. The reaction mixture was stirred for another 3 hours followed by cooling to about 10° C. The reaction mass was poured into precooled water (1500 mL) followed by addition of hydrochloric acid (36%, 225 mL) at the same temperature and stirring. To this mixture ethyl acetate (750 mL) was charged and layers were separated. The aqueous layer is extracted with ethyl acetate (750 mL). The organic layers were combined and washed with water (750 mL) followed by complete evaporation of organic layer under vacuum at 50-55° C. The residue obtained is cooled to 25-35° C. followed by purification with column chromatography using 0-5% ethyl acetate in petroleum ether to afford the title compound in about 70% yield having HPLC purity of 99.51%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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